4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide

Synthetic Chemistry Thiourea Synthesis Covalent Inhibitor Design

4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide (CAS 64047-46-7; molecular formula C₁₁H₈N₄O₂S₂; MW 292.34 g/mol) is a dual-functional small molecule combining a benzenesulfonamide scaffold with a pyrimidine ring and a reactive isothiocyanate (-N=C=S) warhead. First disclosed in US patent US2517760A as 2-(p-isothiocyanobenzenesulfonamido)-pyrimidine , the compound is synthesized directly from sulfadiazine via reaction with thiophosgene.

Molecular Formula C11H8N4O2S2
Molecular Weight 292.3 g/mol
CAS No. 64047-46-7
Cat. No. B1361400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide
CAS64047-46-7
Molecular FormulaC11H8N4O2S2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S
InChIInChI=1S/C11H8N4O2S2/c16-19(17,15-11-12-6-1-7-13-11)10-4-2-9(3-5-10)14-8-18/h1-7H,(H,12,13,15)
InChIKeyHZRFQEQYOQGXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide (CAS 64047-46-7): Core Identity & Procurement Relevance


4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide (CAS 64047-46-7; molecular formula C₁₁H₈N₄O₂S₂; MW 292.34 g/mol) is a dual-functional small molecule combining a benzenesulfonamide scaffold with a pyrimidine ring and a reactive isothiocyanate (-N=C=S) warhead. First disclosed in US patent US2517760A as 2-(p-isothiocyanobenzenesulfonamido)-pyrimidine [1], the compound is synthesized directly from sulfadiazine via reaction with thiophosgene [1]. Its structural architecture places it at the intersection of the sulfonamide pharmacophore class and the isothiocyanate covalent modifier class, endowing it with a distinct reactivity profile not achievable by simple sulfonamide antibiotics or standalone isothiocyanates. The compound is commercially available from multiple specialty chemical suppliers at ≥95% purity and is referenced as a P2Y12 receptor antagonist and a versatile synthetic intermediate for thiourea libraries [2][3].

Why 4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide Cannot Be Replaced by Generic Sulfonamide or Isothiocyanate Alternatives


Substituting 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide with a generic sulfonamide (e.g., sulfadiazine) or a simple isothiocyanate (e.g., phenyl isothiocyanate) fails because neither alternative recapitulates the compound's unique dual functional architecture. Sulfadiazine bears a 4-amino group (-NH₂) that cannot undergo the nucleophilic addition/thiourea-forming reactions central to the compound's utility as a derivatization intermediate [1][2]. Conversely, simple aryl isothiocyanates lack the sulfonamide-pyrimidine moiety that confers recognition by sulfonamide-binding biological targets such as carbonic anhydrases [3] and the P2Y12 purinergic receptor [4]. The specific pairing of a covalent isothiocyanate warhead with a heterocycle-appended benzenesulfonamide recognition element creates a chemotype that is structurally precluded from simple functional group swapping, making direct one-to-one substitution impossible without losing either reactivity or target engagement capacity [2][3].

Quantitative Differentiation Evidence for 4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide vs. Closest Analogs


Isothiocyanate Reactivity Handle Enables Thiourea Derivatization – Absent in Sulfadiazine

4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide possesses a para-isothiocyanate (-N=C=S) group capable of reacting with primary and secondary amines to form thiourea derivatives under mild conditions. Its direct synthetic precursor, sulfadiazine, bears a para-amino (-NH₂) group that lacks this electrophilic reactivity [1][2]. In published synthetic protocols, the analogous isothiocyanatobenzenesulfonamide intermediate (N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide) was condensed with a variety of heterocyclic amines to yield thioureido-benzenesulfonamide libraries (compounds 3a–u), which were subsequently screened for antimicrobial and anticancer activity [2]. Sulfadiazine cannot participate in this thiourea-forming reaction, representing a binary (functional group presence vs. absence) differentiation.

Synthetic Chemistry Thiourea Synthesis Covalent Inhibitor Design

Patent-Documented Physical Characterization Provides Verified Quality Benchmarks

The original US patent US2517760A reports experimentally verified physical constants for 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide: melting point with decomposition at 237–240 °C and elemental sulfur analysis of 22.02% by weight [1]. These values provide a benchmark for identity verification and purity assessment. In contrast, for the closely related analog 4-isothiocyanatobenzenesulfonamide (CAS 51908-29-3), which lacks the pyrimidine ring, available technical datasheets list melting point as 'N/A' or provide only calculated boiling points . The patent-documented melting point (237–240 °C dec.) for the pyrimidine-containing compound offers an experimentally anchored quality control parameter that is absent for the simpler analog.

Quality Control Analytical Chemistry Procurement Specifications

Carbonic Anhydrase Recognition Capacity of the Isothiocyanato-Benzenesulfonamide Scaffold

The isothiocyanatobenzenesulfonamide scaffold is recognized by carbonic anhydrase (CA) enzymes. 4-Isothiocyanatobenzenesulfonamide (the pyrimidine-lacking analog) exhibits a Ki of 300 nM against bovine carbonic anhydrase IV (bCA IV) [1]. While direct CA inhibition data for 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide are not currently published, the pyrimidine-appended benzenesulfonamide structural class has been extensively characterized for binding to multiple CA isoforms (I, II, VII, XII, XIII) through isothermal titration calorimetry and fluorescent thermal shift assays [2]. Sulfadiazine (the amino-bearing precursor), by contrast, functions as a dihydropteroate synthase (DHPS) inhibitor in bacteria and does not engage CA isoforms [3]. The pyrimidine ring on the target compound provides an additional hydrogen-bonding surface that may modulate CA isoform selectivity relative to the simple 4-isothiocyanatobenzenesulfonamide scaffold [2].

Carbonic Anhydrase Inhibition Enzyme Inhibition Sulfonamide Pharmacology

P2Y12 Receptor Antagonist Annotation Distinguishes Target Compound from Antibacterial Sulfadiazine

4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide is registered in the ChEMBL-BindingDB database as a compound evaluated for antagonist activity against the platelet P2Y purinoceptor 12 (P2Y12) [1]. The P2Y12 receptor is a validated antithrombotic drug target engaged by clinical agents including clopidogrel, ticagrelor, and cangrelor [2]. Sulfadiazine, the closest structural analog, is not annotated as a P2Y12 ligand; its established pharmacological mechanism is inhibition of bacterial dihydropteroate synthase (DHPS) [3]. The replacement of the -NH₂ group in sulfadiazine with the -N=C=S isothiocyanate warhead in the target compound represents a functional transformation that redirects pharmacological activity from the antibacterial DHPS pathway toward purinergic GPCR engagement.

P2Y12 Receptor Platelet Pharmacology GPCR Antagonism

Downstream Thiourea Derivatives Demonstrate Quantifiable Antimicrobial and Anticancer Potency

The isothiocyanato-benzenesulfonamide scaffold serves as a precursor for thiourea derivatives with experimentally quantified bioactivity. In a study employing the closely analogous intermediate N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide (compound 2), the resulting thiourea library yielded compound 3p with an IC₅₀ of 1.72 µg/mL against the MCF-7 breast carcinoma cell line, compared to 4.8 µg/mL for the reference drug 5-fluorouracil [1]. In a parallel antimycobacterial study, thiourea derivatives synthesized from the same scaffold produced compound 3i with MIC = 3.13 µg/mL against Mycobacterium tuberculosis, while compound 3s showed MIC = 6.25 µg/mL [2]. The benchmark antibacterial sulfadiazine cannot generate this thiourea series, as it lacks the isothiocyanate group required for the key condensation step.

Antimicrobial Activity Anticancer Activity Thiourea Derivatives Structure-Activity Relationships

Structural Comparison: Pyrimidine-Appended vs. Pyrimidine-Lacking Isothiocyanato-Benzenesulfonamides

4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide (MW 292.34) differs from 4-isothiocyanatobenzenesulfonamide (CAS 51908-29-3; MW 214.27) by the presence of a pyrimidin-2-yl substituent on the sulfonamide nitrogen [1][2]. This pyrimidine ring increases molecular weight by ~78 Da (36%), adds two hydrogen bond acceptors, and introduces an additional heterocyclic recognition surface. In benzenesulfonamide carbonic anhydrase inhibitors, the pyrimidine moiety has been shown to contact the enzyme surface outside the zinc-binding cavity, contributing to isoform selectivity and binding enthalpy [3]. The simpler analog lacks this secondary recognition element and therefore cannot probe the same chemical space for isoform-selective CA inhibition or pyrimidine-recognizing GPCR targets.

Medicinal Chemistry Fragment-Based Drug Design Structure-Based Selection

Recommended Application Scenarios for 4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide Based on Evidence


Focused Thiourea Library Synthesis for Antimicrobial and Anticancer Screening

4-Isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide is most effectively deployed as a key intermediate for generating thiourea compound libraries. Following the protocol established for the closely analogous N-(2,6-dimethoxypyrimidin-4-yl)-4-isothiocyanatobenzenesulfonamide [7], the isothiocyanate group reacts with diverse aromatic and heterocyclic amines to produce thioureido-benzenesulfonamide derivatives. Published derivatives from this scaffold class have demonstrated MCF-7 cytotoxicity (IC₅₀ = 1.72 µg/mL, outperforming 5-fluorouracil at 4.8 µg/mL) [7] and antimycobacterial activity (MIC = 3.13 µg/mL against M. tuberculosis) . This application leverages the compound's unique -N=C=S reactivity, which is absent in sulfadiazine and simpler benzenesulfonamides.

Carbonic Anhydrase Isoform Profiling with a Pyrimidine-Bearing Covalent Probe Scaffold

The benzenesulfonamide-pyrimidine architecture of the target compound positions it as a candidate scaffold for carbonic anhydrase (CA) inhibitor development. Pyrimidine-appended benzenesulfonamides have been characterized for binding thermodynamics and selectivity across CA isoforms I, II, VII, XII, and XIII [7]. The isothiocyanate group can serve as a covalent warhead or be derivatized into thiourea tails that contact the enzyme surface outside the zinc-binding pocket, potentially modulating isoform selectivity. The parent scaffold class (4-isothiocyanatobenzenesulfonamide) demonstrates CA IV binding with Ki = 300 nM , establishing baseline target engagement for the chemotype.

P2Y12 Receptor Pharmacology Studies Requiring a Non-Thienopyridine Chemotype

For platelet biology laboratories investigating P2Y12 purinergic receptor pharmacology, the target compound offers a structurally distinct chemotype from the thienopyridine class (clopidogrel, prasugrel) and nucleoside analogs (ticagrelor, cangrelor). The compound is registered as a P2Y12 antagonist in the ChEMBL-BindingDB database (CHEMBL756290) [7]. Its isothiocyanate-bearing benzenesulfonamide-pyrimidine scaffold is chemically unrelated to clinical P2Y12 antagonists , making it valuable for probing alternative binding modes, evaluating resistance mechanisms, or serving as a starting point for covalent P2Y12 inhibitor design.

Quality-Control-Verified Procurement When Identity Confirmation and Purity Benchmarks Are Required

When procurement specifications demand verifiable identity and purity benchmarks, the patent-documented melting point (237–240 °C with decomposition) and elemental sulfur analysis (22.02%) provide experimentally anchored quality control parameters [7]. These values are available for the pyrimidine-appended compound but are absent for the simpler analog 4-isothiocyanatobenzenesulfonamide . Combined with the minimum purity specification of 95% offered by commercial suppliers , these parameters enable incoming quality control verification through melting point determination and elemental analysis, reducing the risk of accepting mischaracterized material in regulated or publication-critical workflows.

Quote Request

Request a Quote for 4-isothiocyanato-N-pyrimidin-2-ylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.